

physicochemical properties of 4-(Trifluoromethyl)piperidin-4-ol

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)piperidin-4-ol

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An In-Depth Technical Guide to the Physicochemical Properties of **4-(Trifluoromethyl)piperidin-4-ol**

Abstract

4-(Trifluoromethyl)piperidin-4-ol is a fluorinated heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl (-CF₃) group onto the piperidine scaffold imparts unique physicochemical properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity. This technical guide provides a comprehensive analysis of the core physicochemical properties of **4-(Trifluoromethyl)piperidin-4-ol**, intended for researchers, chemists, and drug development professionals. We will explore its structural attributes, key physicochemical parameters (pKa, LogP, solubility), and the analytical methodologies required for its characterization. The narrative emphasizes the causality behind experimental choices and provides field-proven protocols to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value in Drug Design The Trifluoromethyl-Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, particularly those targeting the central nervous system, due to its ability to serve as a versatile framework for achieving desired binding interactions and conformational rigidity.^[1] When combined with a trifluoromethyl (-CF₃)

group, the resulting scaffold gains significant advantages. The -CF₃ group is a powerful bioisostere for a methyl or ethyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can alter the pKa of nearby basic centers, while its lipophilicity can enhance membrane permeability and binding to hydrophobic pockets of target proteins.^{[2][3]} This strategic combination often leads to improved pharmacokinetic profiles, including enhanced metabolic stability and bioavailability.^{[3][4]}

Profile of 4-(Trifluoromethyl)piperidin-4-ol

4-(Trifluoromethyl)piperidin-4-ol emerges as a valuable building block, presenting three key functional features on a single, stable scaffold:

- A Basic Piperidine Nitrogen: Available for salt formation or further functionalization.
- A Tertiary Alcohol: A hydrogen bond donor/acceptor that can be crucial for target engagement.
- A Stable Trifluoromethyl Group: To modulate lipophilicity and metabolic fate.

Understanding the interplay of these groups through detailed physicochemical characterization is paramount for its effective deployment in drug design programs.

Core Physicochemical Properties

Identity and Structure

The fundamental properties of **4-(Trifluoromethyl)piperidin-4-ol** are summarized below. It is often supplied and handled as its hydrochloride salt for improved stability and solubility.^{[5][6]}

Property	Value	Source
IUPAC Name	4-(Trifluoromethyl)piperidin-4-ol	-
CAS Number	1193389-14-8 (Hydrochloride Salt)	[5] [7]
Molecular Formula	C ₆ H ₁₀ F ₃ NO	-
Molecular Weight	185.14 g/mol (Free Base)	-
	221.60 g/mol (Hydrochloride Salt)	[5]
Canonical SMILES	C1CNCC1(C(F)(F)F)O	-
InChI Key	KMUKXPQVPQUCDB-UHFFFAOYSA-N (Hydrochloride)	[8]
Appearance	White to off-white or yellow powder/crystals (Hydrochloride)	[8] [9]

Quantitative Physicochemical Parameters

Direct experimental data for the free base of **4-(Trifluoromethyl)piperidin-4-ol** is sparse in publicly available literature. The table below includes predicted values and experimental data for closely related analogs to provide a scientifically grounded estimation of its properties.

Parameter	Predicted/Analog Value	Discussion
Melting Point (°C)	155-159 (Hydrochloride Salt of 4-(CF ₃)piperidine)	The presence of the hydroxyl group in the target molecule is expected to increase hydrogen bonding, likely resulting in a higher melting point for its corresponding salt compared to this analog.
Boiling Point (°C)	126-129 (4-(CF ₃)piperidine)	The tertiary alcohol significantly increases the polarity and hydrogen bonding capability, which will substantially raise the boiling point relative to the parent piperidine.[10]
pKa	~8.5 - 9.5 (Predicted)	The electron-withdrawing -CF ₃ group at the 4-position will lower the pKa of the piperidine nitrogen compared to piperidine itself (~11.2), making it less basic. A predicted pKa for the analog 4-(Trifluoromethyl)piperidine is 9.62 ± 0.10.[10]
LogP (Octanol/Water)	1.548 (Calculated for 4-(CF ₃)piperidine)	The final LogP is a balance. The -CF ₃ group significantly increases lipophilicity, while the hydroxyl group decreases it. The net effect is a moderately lipophilic compound, a desirable trait for many CNS drug candidates.[11]
Water Solubility	$\log_{10}WS = -1.84$ (Calculated for 4-(CF ₃)piperidine)	The hydroxyl group and the basic nitrogen (which can be protonated) will enhance

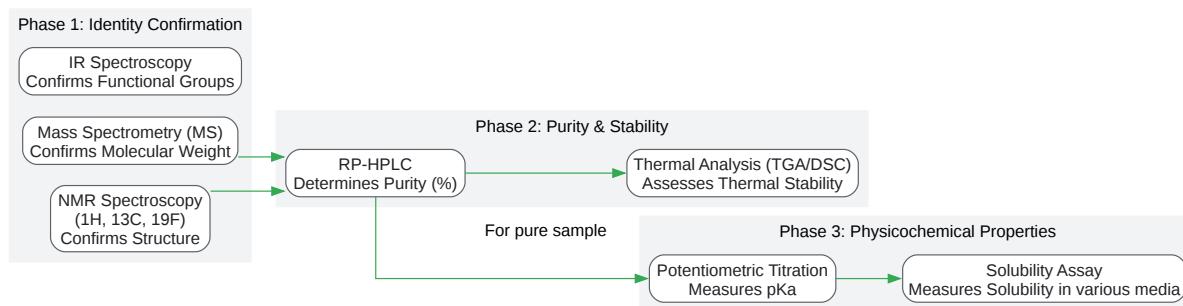
aqueous solubility compared to the parent piperidine analog. Solubility will be highly pH-dependent.[11]

Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity, purity, and stability of **4-(Trifluoromethyl)piperidin-4-ol**.

Overview of Analytical Workflow

The comprehensive characterization of a research chemical like **4-(Trifluoromethyl)piperidin-4-ol** follows a logical progression from identity confirmation to purity assessment and further property analysis.



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Caption: General analytical workflow for physicochemical characterization.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: A reversed-phase HPLC (RP-HPLC) method is the gold standard for assessing the purity of polar to moderately nonpolar organic molecules. A C18 column is chosen for its versatility and strong retention of compounds with lipophilic features like the -CF₃ group. The use of a formic acid modifier in the mobile phase ensures the piperidine nitrogen is protonated, leading to sharp, symmetrical peaks. A gradient elution is employed to ensure that both the main compound and any potential impurities (which may have different polarities) are effectively separated and eluted within a reasonable timeframe.[\[12\]](#)

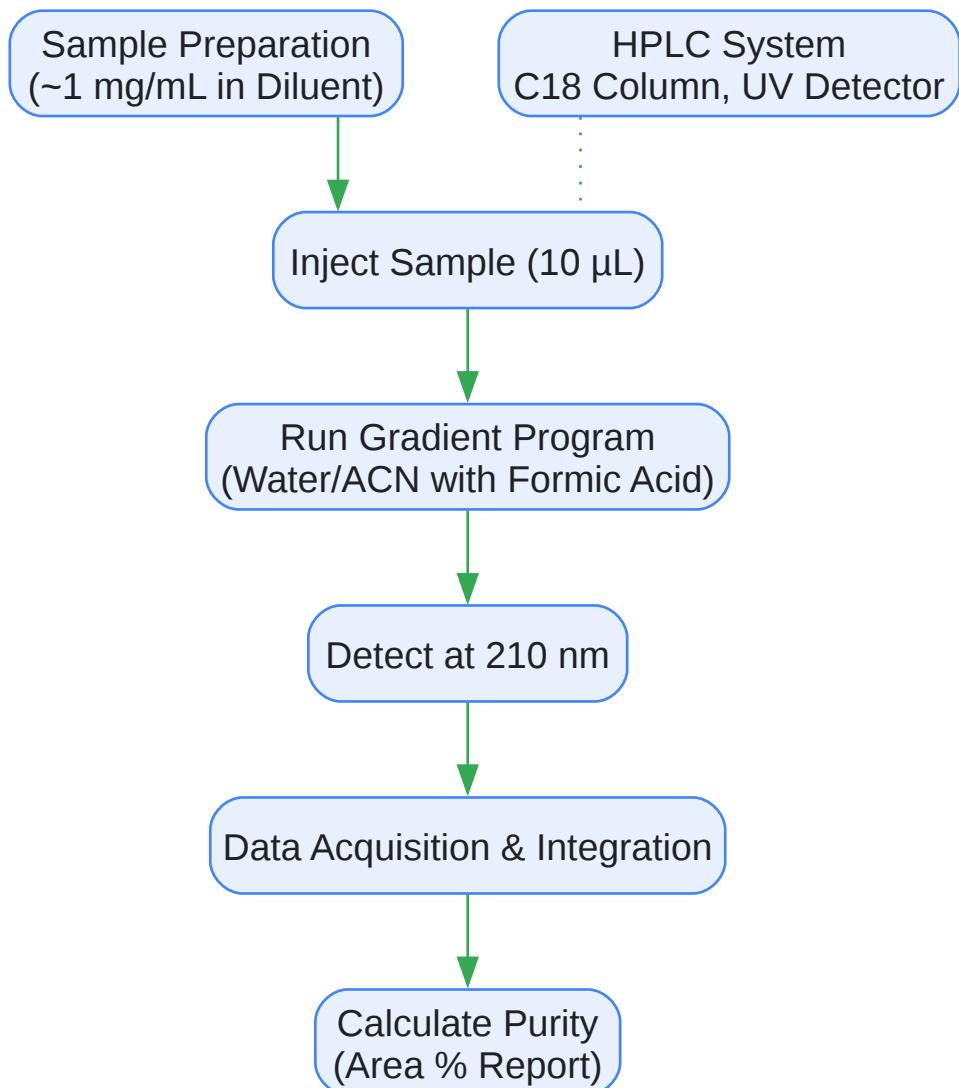
Experimental Protocol: RP-HPLC for Purity Analysis[\[12\]](#)

- **Instrumentation:** HPLC system equipped with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- **Mobile Phase Preparation:**
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- **Sample Preparation:** Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile/Water) to a final concentration of ~1 mg/mL.
- **Chromatographic Conditions:**
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 210 nm (chosen for detecting the piperidine core, which lacks a strong chromophore).
 - Injection Volume: 10 µL.
 - Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
20.0	5	95
25.0	5	95
25.1	95	5

| 30.0 | 95 | 5 |

- System Suitability: Before sample analysis, inject a standard solution multiple times to ensure system precision (e.g., RSD < 2% for peak area and retention time).
- Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.



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Caption: Step-by-step workflow for HPLC purity analysis.

Structural Elucidation by Spectroscopy

- Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for unambiguous structure confirmation.
 - ^1H NMR: Will show characteristic signals for the piperidine ring protons, with their chemical shifts and coupling constants confirming the chair conformation. The hydroxyl proton will appear as a broad singlet.

- ^{13}C NMR: Will display six distinct carbon signals. The carbon attached to the $-\text{CF}_3$ group will appear as a quartet due to C-F coupling.
- ^{19}F NMR: Will show a sharp singlet, confirming the presence and chemical environment of the single $-\text{CF}_3$ group.[13]
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode will show a prominent peak corresponding to the protonated molecule $[\text{M}+\text{H}]^+$, confirming the molecular weight.
- Infrared (IR) Spectroscopy: Will show characteristic absorption bands for O-H stretching (broad, $\sim 3300 \text{ cm}^{-1}$), N-H stretching ($\sim 3200 \text{ cm}^{-1}$), C-H stretching ($\sim 2900 \text{ cm}^{-1}$), and strong C-F stretching bands ($\sim 1100\text{-}1300 \text{ cm}^{-1}$).

Advanced Property Determination Protocols

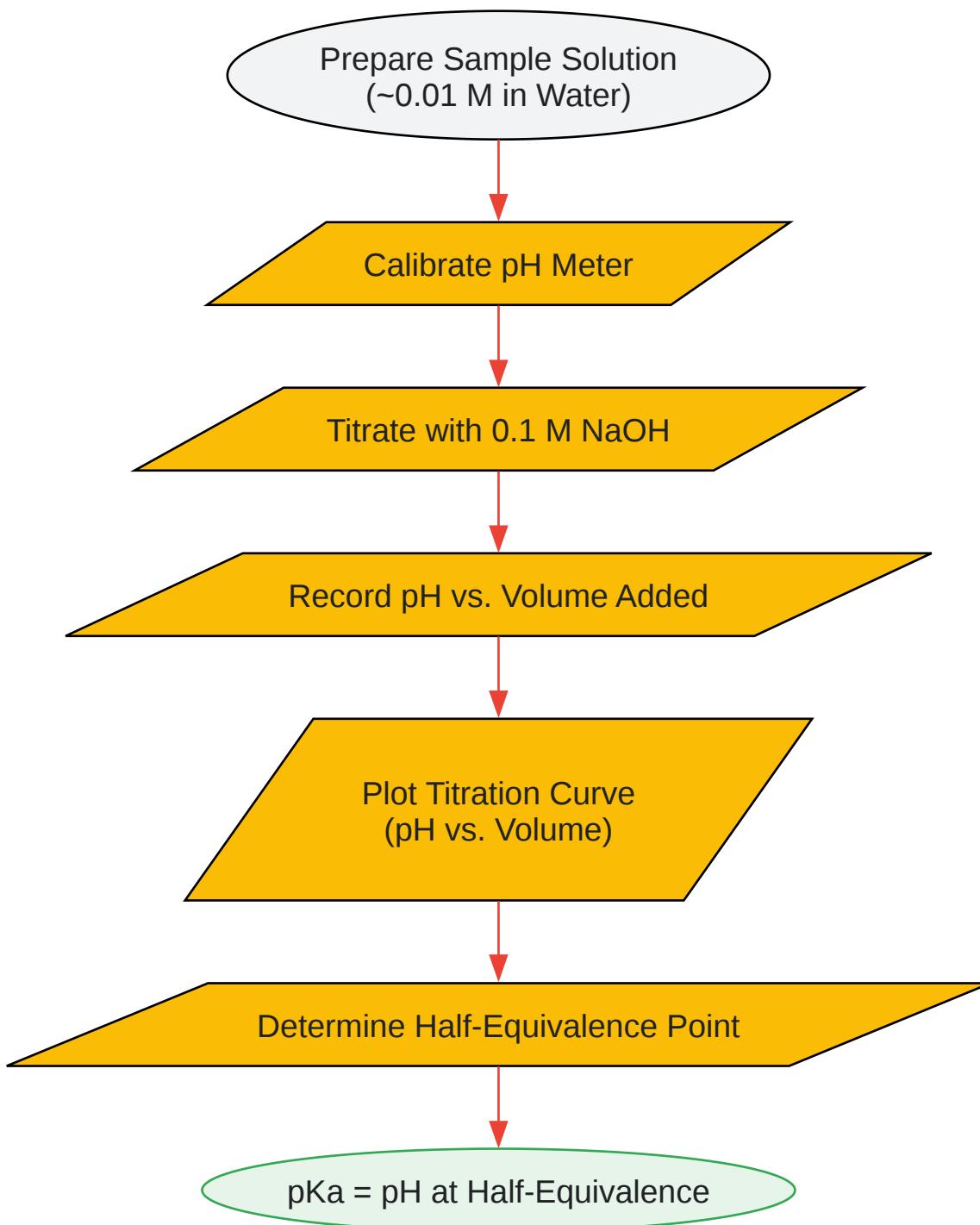
Experimental Determination of pKa via Potentiometric Titration

Trustworthiness & Rationale: Potentiometric titration is a highly reliable method for determining the pKa of ionizable compounds. It directly measures the change in pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at which the compound is 50% ionized. This self-validating system relies on precise pH measurement and volumetric additions, providing an accurate, experimentally-derived value essential for predicting behavior in biological systems.

Protocol: pKa Determination

- Preparation: Prepare a $\sim 0.01 \text{ M}$ solution of **4-(Trifluoromethyl)piperidin-4-ol** hydrochloride in deionized water. Calibrate a pH meter using standard buffers (pH 4, 7, 10).
- Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) with gentle stirring.
- Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

- Data Collection: Record the pH of the solution after each addition of titrant.
- Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the titration curve).



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Caption: Workflow for experimental pKa determination.

Thermal Stability Analysis

Rationale: Assessing thermal stability is crucial for determining appropriate storage conditions and predicting the compound's behavior during formulation processes that may involve heat (e.g., hot-melt extrusion).[14]

- Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature. It identifies the decomposition temperature of the compound.
- Differential Scanning Calorimetry (DSC): Detects heat flow changes associated with thermal events like melting, crystallization, and decomposition.

A typical experiment involves heating a small, accurately weighed sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) and monitoring for thermal events.

Role as a Building Block in Drug Discovery

The physicochemical profile of **4-(Trifluoromethyl)piperidin-4-ol** makes it an attractive starting point for creating more complex molecules.[1] Its functional handles allow for diverse chemical modifications:

- The secondary amine can be acylated, alkylated, or used in reductive amination to append other molecular fragments.
- The tertiary alcohol can be derivatized or used as a key pharmacophoric element for hydrogen bonding with a biological target.

This versatility allows medicinal chemists to systematically explore structure-activity relationships (SAR) while retaining the beneficial properties conferred by the trifluoromethylpiperidine core.

Safety, Handling, and Storage

Based on data for the hydrochloride salt, appropriate safety precautions are necessary.

- Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[9\]](#)
- Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
- Storage: Store in a tightly sealed container in a cool, dry place, away from light and moisture, to prevent degradation.[\[8\]](#) Storage at 2-8°C is often recommended.[\[10\]](#)

Conclusion

4-(Trifluoromethyl)piperidin-4-ol is a strategically designed chemical scaffold with a compelling set of physicochemical properties for drug discovery. Its moderate lipophilicity, tunable basicity, and hydrogen bonding capabilities, combined with the metabolic stability offered by the trifluoromethyl group, provide a robust foundation for developing novel therapeutics. The analytical and experimental protocols detailed in this guide offer a validated framework for researchers to accurately characterize this compound, ensuring its effective and reliable application in their scientific endeavors.

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